An In-Depth Technical Guide to Prednisolone-d8: Chemical Structure and Properties
An In-Depth Technical Guide to Prednisolone-d8: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of Prednisolone-d8, a deuterated analog of the widely used corticosteroid, Prednisolone. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work.
Introduction
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. Its deuterated form, Prednisolone-d8, serves as an invaluable tool in analytical and metabolic research. The substitution of hydrogen atoms with deuterium isotopes creates a molecule with a higher mass, allowing it to be distinguished from the endogenous or administered non-labeled drug by mass spectrometry. This property makes Prednisolone-d8 an ideal internal standard for quantitative bioanalytical assays, ensuring accuracy and precision in pharmacokinetic and drug metabolism studies.
Chemical Structure and Physicochemical Properties
The structural integrity of Prednisolone is maintained in its deuterated analog, with the only difference being the isotopic substitution at specific positions.
Chemical Structure of Prednisolone:
Prednisolone is a pregnane steroid with the systematic IUPAC name (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one.
Chemical Structure of Prednisolone-d8:
The deuterated form, Prednisolone-d8, has the systematic IUPAC name (8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,8,9,12,12-octadeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-3-one[1]. The eight deuterium atoms are strategically placed on the steroid backbone.
The key physicochemical properties of Prednisolone and Prednisolone-d8 are summarized in the table below for easy comparison.
| Property | Prednisolone | Prednisolone-d8 |
| Molecular Formula | C₂₁H₂₈O₅ | C₂₁H₂₀D₈O₅[2] |
| Molecular Weight | 360.44 g/mol | 368.49 g/mol [2] |
| Monoisotopic Mass | 360.1937 g/mol | 368.2439 g/mol |
| Appearance | White to practically white, odorless, crystalline powder | Solid at room temperature[3] |
| Melting Point | ~235 °C (with decomposition) | Not explicitly available |
| Solubility | Very slightly soluble in water; soluble in ethanol, methanol, and DMSO | Soluble in DMSO[2] |
| LogP | 1.6 | 1.6[1] |
Spectroscopic Properties
The primary analytical techniques for characterizing Prednisolone and its deuterated analog are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy:
¹H and ¹³C NMR are fundamental for confirming the structure of Prednisolone. The ¹H NMR spectrum of Prednisolone shows characteristic signals for the steroid backbone and its functional groups[4][5]. For Prednisolone-d8, the ¹H NMR spectrum would exhibit the absence of signals at the deuterated positions, providing definitive evidence of isotopic labeling.
Mass Spectrometry:
Mass spectrometry is crucial for identifying and quantifying Prednisolone and Prednisolone-d8. In mass spectrometric analysis, Prednisolone-d8 serves as an excellent internal standard due to its similar ionization efficiency and chromatographic behavior to Prednisolone, while being clearly distinguishable by its higher mass-to-charge ratio (m/z)[6].
Synthesis
Prednisolone Synthesis:
The synthesis of Prednisolone can be achieved through various routes, often involving the microbiological dehydrogenation of hydrocortisone or a multi-step chemical synthesis from other steroid precursors[7][8][9].
Prednisolone-d8 Synthesis:
The synthesis of Prednisolone-d8 is a more specialized process that involves introducing deuterium atoms at specific positions of the Prednisolone molecule or a precursor. This is typically achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange reactions or by using deuterated reagents in specific synthetic steps. While detailed proprietary methods for the synthesis of commercially available Prednisolone-d8 are not publicly disclosed, the general principles of isotopic labeling are applied.
Applications in Research and Drug Development
The primary application of Prednisolone-d8 is as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Studies:
Prednisolone-d8 is essential for accurately determining the pharmacokinetic profile of Prednisolone in biological matrices such as plasma, serum, and urine[6][10][11][12][13]. By adding a known amount of Prednisolone-d8 to the sample at an early stage of processing, any variations in sample extraction, handling, and instrument response can be normalized, leading to highly reliable quantification of the non-labeled drug.
Metabolism Studies:
In drug metabolism studies, Prednisolone-d8 can be used to differentiate between the administered drug and its metabolites. It can also be used to investigate the metabolic pathways of Prednisolone without interference from endogenous levels of the compound.
Experimental Protocols
Quantification of Prednisolone in Human Plasma using LC-MS/MS with Prednisolone-d8 as an Internal Standard
This section outlines a typical experimental protocol for the analysis of Prednisolone in human plasma.
Materials and Reagents:
-
Prednisolone analytical standard
-
Prednisolone-d8 internal standard
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Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Caption: Experimental workflow for the quantification of Prednisolone.
Procedure:
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Preparation of Standards and Quality Controls: Prepare stock solutions of Prednisolone and Prednisolone-d8 in a suitable organic solvent (e.g., methanol). From these, prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of Prednisolone into blank human plasma.
-
Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of the Prednisolone-d8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile with 0.1% formic acid.
-
The mass spectrometer is operated in positive electrospray ionization mode (ESI+).
-
Monitor the multiple reaction monitoring (MRM) transitions for Prednisolone (e.g., m/z 361.2 → 147.1) and Prednisolone-d8 (e.g., m/z 369.2 → 152.1).
-
-
Data Analysis:
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Integrate the peak areas for both Prednisolone and Prednisolone-d8.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of Prednisolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway
Prednisolone exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs)[14][15].
Caption: Glucocorticoid receptor signaling pathway of Prednisolone.
Upon binding, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes[14][15]. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, ultimately resulting in the therapeutic effects of Prednisolone.
Conclusion
Prednisolone-d8 is an indispensable tool for researchers and drug development professionals. Its use as an internal standard in bioanalytical assays provides the necessary accuracy and precision for reliable pharmacokinetic and metabolism studies. A thorough understanding of its chemical structure, properties, and applications is crucial for its effective implementation in a laboratory setting. This guide provides a foundational understanding to aid in the design and execution of studies involving Prednisolone and its deuterated analog.
References
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